(3R,5S)-Fluvastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
| Record name | fluvastatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin sodium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular Mechanisms of Action
3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase Inhibition
Fluvastatin acts as a potent inhibitor of HMG-CoA reductase (HMGCR). drugbank.compharmgkb.orgnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial step in the mevalonate pathway. drugbank.compharmgkb.org This reaction is considered the rate-limiting step in cholesterol biosynthesis. drugbank.comnih.gov
Competitive Inhibition Dynamics
Fluvastatin is a competitive inhibitor of HMG-CoA reductase. drugbank.compharmgkb.orgnih.gov This means that fluvastatin competes with the natural substrate, HMG-CoA, for binding to the active site of the enzyme. By binding to the active site, fluvastatin prevents HMG-CoA from accessing the enzyme and undergoing conversion to mevalonate. This competitive binding effectively reduces the catalytic activity of HMG-CoA reductase.
Research findings illustrate the inhibitory potential of statins, including fluvastatin, on HMG-CoA reductase. For example, in vitro studies have determined the half-maximal inhibitory concentration (IC50) of fluvastatin sodium against human liver microsomes to be in the range of 40-100 nM. tocris.com Another study reported an IC50 of 8 nM for fluvastatin (free acid) as a competitive HMG-CoA reductase inhibitor. medchemexpress.com
Consequences on the Mevalonate Pathway
The inhibition of HMG-CoA reductase by fluvastatin leads to a significant reduction in the production of mevalonate. drugbank.compharmgkb.org Mevalonate is a central precursor for the synthesis of a wide range of essential biomolecules, including cholesterol, sterols, carotenoids, ubiquinone (coenzyme Q), dolichols, and isoprenylated proteins. wikipedia.orgresearchgate.netresearchgate.netmcgill.ca By blocking the initial rate-limiting step, fluvastatin effectively disrupts the entire mevalonate pathway.
The reduction in mevalonate levels subsequently leads to a decreased synthesis of downstream isoprenoid intermediates. This depletion of isoprenoids has consequences beyond just cholesterol reduction, impacting various cellular processes that rely on these molecules.
Downstream Molecular Regulation
The inhibition of HMG-CoA reductase by fluvastatin and the subsequent reduction in mevalonate and downstream isoprenoid intermediates lead to several important downstream molecular effects.
Inhibition of Isoprenoid Intermediate Synthesis (e.g., Farnesyl Pyrophosphate, Geranylgeranyl Pyrophosphate)
The mevalonate pathway produces key isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). wikipedia.orgmcgill.cauni.lunih.gov These molecules are synthesized downstream of mevalonate. FPP is a C15 isoprenoid, while GGPP is a C20 isoprenoid derived from FPP and isopentenyl pyrophosphate (IPP). mcgill.camdpi.com
By inhibiting HMG-CoA reductase, fluvastatin reduces the availability of mevalonate, thereby limiting the synthesis of FPP and GGPP. mcgill.capnas.org This reduction in isoprenoid intermediate levels is crucial for many of the pleiotropic effects attributed to statins, effects that are independent of their cholesterol-lowering action. unimi.it
Modulation of Small GTPase Proteins (e.g., Rho, Rac)
Small GTPase proteins, such as Rho and Rac, are critical regulators of various cellular processes, including cell growth, differentiation, and cytoskeletal organization. mcgill.ca These proteins require post-translational modification by the attachment of lipid groups, a process known as prenylation, to properly localize to cell membranes and exert their function. mcgill.capnas.org
The prenylation of Rho and Rac proteins primarily involves the addition of geranylgeranyl groups, derived from GGPP. mcgill.ca Since fluvastatin inhibits the synthesis of GGPP, it consequently impairs the prenylation of Rho and Rac. nih.gov This reduced prenylation can lead to the mislocalization of these GTPases, affecting their ability to participate in downstream signaling pathways. Studies have shown that statins can inhibit the translocation of Rho A, Rho B, and cdc42 to the membrane. nih.gov
Impact on Post-Translational Protein Prenylation
Protein prenylation is a vital post-translational modification involving the covalent attachment of either a farnesyl group (C15) or a geranylgeranyl group (C20) to cysteine residues near the C-terminus of target proteins. mcgill.capnas.org This modification is essential for the proper membrane localization and function of many proteins, particularly small GTPases like those in the Ras and Rho families. mcgill.capnas.org
Fluvastatin's inhibition of HMG-CoA reductase leads to a depletion of the isoprenoid precursors FPP and GGPP, which are the lipid donors for protein prenylation. mcgill.capnas.org This depletion results in a reduction in the prenylation of target proteins. pnas.orgunimi.itnih.govresearchgate.net Research using a prenylation reporter in Caenorhabditis elegans demonstrated that fluvastatin treatment inhibited protein prenylation, which could be rescued by the addition of exogenous mevalonate or farnesyl pyrophosphate. pnas.org The impact on protein prenylation is considered a key mechanism underlying some of the non-cholesterol-lowering effects of statins. unimi.itnih.gov
Data demonstrating the effect of fluvastatin on protein prenylation can be illustrated by the observation that fluvastatin treatment leads to a decrease in the membrane localization of prenylated proteins. For instance, studies have shown that fluvastatin can inhibit Ras prenylation, affecting the ratio of farnesylated to unfarnesylated Ras. researchgate.net
Here is a summary of the key molecular targets and intermediates affected by Fluvastatin:
| Compound Name | Role in Pathway | Impact of Fluvastatin Inhibition |
| HMG-CoA Reductase | Catalyzes conversion of HMG-CoA to mevalonate | Inhibited |
| Mevalonate | Precursor for isoprenoids and cholesterol | Levels decrease |
| Farnesyl Pyrophosphate (FPP) | Isoprenoid intermediate, precursor for GGPP | Synthesis decreases |
| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid intermediate, lipid donor for prenylation | Synthesis decreases |
| Small GTPases (Rho, Rac) | Regulatory proteins requiring prenylation | Prenylation impaired |
| Prenylated Proteins | Proteins modified with isoprenoid lipids | Levels of prenylated forms decrease |
Pharmacokinetic and Biotransformation Research
Absorption Mechanisms and Hepatic Sequestration
Fluvastatin is characterized by rapid and extensive absorption following oral administration, with over 90% absorbed from the gastrointestinal tract. drugbank.com Despite this high absorption rate, its absolute bioavailability is considerably lower, reported to be around 24-30% in various studies. drugbank.comwikipedia.org This discrepancy between absorption and bioavailability is primarily attributed to significant first-pass metabolism and extensive hepatic sequestration. drugbank.comnih.govfda.gov
Hepatic Metabolism Pathways and Enzyme Systems
Fluvastatin undergoes extensive hepatic metabolism, which is the primary route of its elimination. pharmgkb.orgontosight.ai This biotransformation leads to the formation of several metabolites, most of which are subsequently excreted. drugbank.comnih.gov
Role of Cytochrome P450 Isoenzymes (CYP2C9, CYP3A4, CYP2C8, CYP2D6)
The metabolism of fluvastatin is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.comontosight.ai CYP2C9 is identified as the main metabolizing enzyme, responsible for approximately 75% of fluvastatin metabolism. drugbank.comfda.gov Other CYP isoenzymes, including CYP3A4, CYP2C8, and CYP2D6, also contribute to fluvastatin metabolism, albeit to a lesser extent. drugbank.comfda.govnih.govnih.govdrugsporphyria.net CYP3A4 is estimated to contribute about 20%, while CYP2C8 accounts for approximately 5% of the metabolism. drugbank.comfda.gov The involvement of CYP2D6 has also been noted in the formation of specific metabolites. nih.govnih.govdrugsporphyria.net
The relative contribution of CYP2C9 has been reported to be over 80% in in vivo studies. nih.gov Fluvastatin is considered to be less susceptible to drug-drug interactions compared to some other statins that are primarily metabolized by CYP3A4, due to its specific metabolic route through CYP2C9. nih.govnih.gov
Identification and Characterization of Hydroxylated Metabolites
Hydroxylation of the indole (B1671886) ring at the 5- and 6-positions are primary metabolic reactions for fluvastatin. drugbank.comfda.govnih.gov This process yields 5-hydroxyfluvastatin and 6-hydroxyfluvastatin. drugbank.comfda.govnih.gov The 6-hydroxy metabolite is often reported as the most abundant among the hydroxylated products. pharmgkb.org
While these hydroxylated metabolites retain some pharmacological activity, they are typically present in the blood as conjugates (glucuronides and sulfates) and are rapidly eliminated. drugbank.comnih.gov The formation of 6-hydroxyfluvastatin is primarily catalyzed by CYP2C9, while 5-hydroxyfluvastatin formation involves multiple pathways, including CYP2C9, CYP3A4, CYP2C8, and CYP2D6. nih.govnih.govjst.go.jp
N-dealkylation and Beta-oxidation Pathways
In addition to hydroxylation, fluvastatin also undergoes N-dealkylation and beta-oxidation of its side chain. drugbank.comfda.govnih.gov N-dealkylation results in the formation of N-desisopropyl fluvastatin. drugbank.comfda.govnih.govinvivochem.cn This metabolite, along with 6-hydroxyfluvastatin, is primarily generated by CYP2C9. nih.govnih.gov Beta-oxidation involves the cleavage of acetyl groups from the fatty-acid chain of the molecule. openstax.org The combination of oxidative removal of the N-isopropyl group and beta-oxidation of the side chain leads to the formation of the desisopropylpropionic acid derivative of fluvastatin. nih.gov
The major components found in plasma are fluvastatin and this desisopropylpropionic acid derivative. nih.gov In feces, the primary excretory route, 5-hydroxy fluvastatin, 6-hydroxy fluvastatin, and N-desisopropyl-fluvastatin are the significant peaks observed. nih.gov
Pharmacogenomic Influences on Fluvastatin Disposition
Genetic variations in the enzymes involved in fluvastatin metabolism can influence its pharmacokinetic profile, leading to interindividual variability in drug exposure.
Impact of Genetic Polymorphisms in CYP Enzymes (e.g., CYP2C9*3)
Polymorphisms in the CYP2C9 gene are known to affect fluvastatin metabolism. nih.govpharmgkb.orgpharmgkb.orgajol.info Two of the most common variant alleles in Caucasian populations are CYP2C92 and CYP2C93. nih.gov
Carriers of the CYP2C93 allele, which is associated with decreased enzyme activity, may exhibit reduced metabolism of fluvastatin compared to individuals with the wild-type CYP2C91/*1 genotype. pharmgkb.orgajol.info Studies have shown that the CYP2C93 allele is associated with increased plasma concentrations of fluvastatin. pharmgkb.orgajol.info Specifically, the area under the plasma concentration-time curve (AUC) of both fluvastatin enantiomers (3R,5S and 3S,5R) is significantly increased in carriers of the CYP2C93 variant allele. pharmgkb.orgnih.gov The effect of CYP2C93 on increasing AUC appears to be more pronounced than that of CYP2C92. pharmgkb.orgnih.govtandfonline.com
For instance, the AUC of fluvastatin has been reported to be 25% greater per copy of the CYP2C92 variant allele and 75% greater per copy of the CYP2C93 variant allele. pharmgkb.org Another study reported that the AUC of 3R,5S-fluvastatin was 67% larger and that of 3S,5R-fluvastatin was 94% larger per copy of the CYP2C93 variant allele. nih.gov
While CYP2C9 polymorphisms can influence fluvastatin exposure, their impact on lipid-lowering efficacy has shown conflicting results in different studies. nih.govpharmgkb.orgajol.info However, variations in CYP2C9 have been associated with an increased risk of fluvastatin-induced adverse effects. pharmgkb.orgtandfonline.com
Genetic variations in other CYP enzymes involved in fluvastatin metabolism, such as CYP3A4 and CYP2C8, could also theoretically contribute to variability, but the central role of CYP2C9 and its polymorphisms in fluvastatin metabolism remains particularly relevant. nih.gov
Pharmacokinetic Parameters Influenced by CYP2C9 Genotype
| CYP2C9 Genotype | Effect on Fluvastatin Metabolism | Effect on Fluvastatin AUC (compared to 1/1) |
| 1/1 | Normal Function | Reference |
| 1/2 | Decreased Function | Increased (approx. 25% per allele) pharmgkb.org |
| 1/3 | Decreased Function | Increased (approx. 75% per allele) pharmgkb.org |
| 2/2 | Decreased Function | Increased |
| 2/3 | Decreased Function | Increased |
| 3/3 | No Function | Significantly Increased |
Relative Contribution of CYP Enzymes to Fluvastatin Metabolism
| CYP Isoenzyme | Approximate Contribution |
| CYP2C9 | 75% (up to >80% in vivo) drugbank.comfda.govnih.gov |
| CYP3A4 | ~20% drugbank.comfda.gov |
| CYP2C8 | ~5% drugbank.comfda.gov |
| CYP2D6 | Minor contribution to 5-hydroxy formation nih.govnih.gov |
Identified Fluvastatin Metabolites
| Metabolite Name | Formation Pathway |
| 5-hydroxyfluvastatin | CYP2C9, CYP3A4, CYP2C8, CYP2D6 nih.govnih.govjst.go.jp |
| 6-hydroxyfluvastatin | Primarily CYP2C9 nih.govnih.govjst.go.jp |
| N-desisopropyl fluvastatin | CYP2C9 nih.govnih.gov |
| Desisopropylpropionic acid derivative | N-dealkylation and Beta-oxidation nih.gov |
| 4,5-pentenoic acid derivative | Minor amounts in plasma nih.gov |
| Threo-isomer of fluvastatin | Minor amounts in plasma nih.gov |
| Trans-lactone of fluvastatin | Minor amounts in plasma nih.gov |
Influence of Transporter Polymorphisms (e.g., ABCG2, OATP1B1/SLCO1B1)
Drug transporters play a significant role in the absorption, distribution, metabolism, and excretion of statins, including fluvastatin. Organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key hepatic uptake transporter for statins, influencing their entry into liver cells for metabolism and elimination. sci-hub.semdpi.comnih.gov The ATP-binding cassette subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), is an efflux transporter involved in the intestinal absorption and biliary excretion of various drugs, including some statins. sci-hub.semdpi.comnih.gov
Genetic polymorphisms in the genes encoding these transporters can significantly impact statin pharmacokinetics. Specifically, the ABCG2 c.421C>A polymorphism has been associated with markedly increased plasma concentrations of racemic fluvastatin. sci-hub.semdpi.comresearchgate.net This variant leads to decreased efflux transporter function, likely contributing to the observed increase in systemic exposure. mdpi.com
In contrast, the SLCO1B1 c.521T>C polymorphism, which is known to considerably increase plasma concentrations of other statins like simvastatin (B1681759) acid and moderately increase pravastatin (B1207561) concentrations, appears to have no significant effect on fluvastatin pharmacokinetics. nih.govsci-hub.seresearchgate.net This suggests that while OATP1B1 is important for the hepatic uptake of several statins, its influence on fluvastatin disposition may be less pronounced compared to ABCG2 or other transporters. Fluvastatin is also reported to be a substrate of OATP1B3 and OATP2B1. gbcbiotech.com
Research findings highlight the differential impact of transporter polymorphisms on various statins. For instance, the ABCG2 421 A/A genotype resulted in a 97% higher AUC for fluvastatin compared to the 421 C/C genotype carriers. mdpi.com This contrasts with even larger increases observed for atorvastatin (B1662188) (72%) and rosuvastatin (B1679574) (144%) AUCs in carriers of the same genotype in some studies. mdpi.com
Data on the influence of selected transporter polymorphisms on fluvastatin pharmacokinetics:
| Transporter Gene/Polymorphism | Effect on Fluvastatin Plasma Concentration (e.g., AUC) | Reference |
| ABCG2 c.421C>A | Markedly increased | sci-hub.semdpi.comresearchgate.net |
| SLCO1B1 c.521T>C | No significant effect | nih.govsci-hub.seresearchgate.net |
Investigational Drug-Drug Interaction Mechanisms at a Molecular Level
Fluvastatin's primary metabolic pathway through CYP2C9 makes its drug interaction profile distinct from statins predominantly metabolized by CYP3A4. hres.canih.govsci-hub.boxahajournals.org Understanding the molecular mechanisms of these interactions, particularly concerning enzyme inhibition and induction, is crucial for predicting and managing potential pharmacokinetic alterations when fluvastatin is co-administered with other medications.
Enzyme Inhibition Profiles (e.g., CYP2C9 Substrates)
Fluvastatin is not only a substrate of CYP2C9 but also demonstrates inhibitory effects on this isoenzyme both in vitro and in vivo. researchgate.net This inhibitory potential can lead to increased plasma concentrations of other drugs that are substrates of CYP2C9. sci-hub.boxnih.gov
Studies using human liver microsomes have shown that fluvastatin significantly inhibits the hydroxylation of CYP2C9 substrates like tolbutamide (B1681337) and diclofenac (B195802). researchgate.net In vivo investigations have confirmed this, with co-administration of fluvastatin leading to a 15% to 25% reduction in the oral clearance of CYP2C9 substrates such as diclofenac, tolbutamide, glibenclamide (glyburide), and losartan. researchgate.net While these alterations have not consistently been shown to be clinically significant, caution is advised when fluvastatin is used concurrently with CYP2C9 substrates that have a narrow therapeutic index, such as warfarin (B611796) and phenytoin, due to inadequate data evaluating these specific interactions. researchgate.net
An in vivo study using diclofenac oxidation as a marker for CYP2C9 activity demonstrated that fluvastatin is a potent inhibitor of CYP2C9, evidenced by an increase in diclofenac AUC and a decrease in its oral clearance. sci-hub.box This study also noted a time-dependent decrease in the urinary metabolic ratio of 4'-hydroxydiclofenac/diclofenac. nih.gov
Fluvastatin's inhibitory effect is primarily directed towards CYP2C9, and it does not appear to have a significant effect on other major CYP isoenzymes like CYP3A4 or CYP2D6, or on P-glycoprotein-mediated transport in vivo. hres.caresearchgate.net
Summary of Fluvastatin's Inhibitory Effects on CYP Enzymes:
| Enzyme | Inhibition Potential by Fluvastatin | Notes | Reference |
| CYP2C9 | Significant in vitro and in vivo | Can reduce clearance of CYP2C9 substrates | sci-hub.boxresearchgate.netnih.gov |
| CYP3A4 | Not significant in vivo | Distinct from many other statins | hres.caresearchgate.net |
| CYP2D6 | Not significant in vivo | hres.ca | |
| P-glycoprotein | No significant effect in vivo | researchgate.net |
Effects of Enzyme Inducers and Inhibitors on Fluvastatin Metabolism
Given that CYP2C9 is the primary enzyme responsible for fluvastatin metabolism, drugs that induce or inhibit CYP2C9 can potentially alter fluvastatin plasma concentrations.
Potent inhibitors of CYP2C9, such as fluconazole, are known to increase fluvastatin levels. wikipedia.org Conversely, inducers of CYP2C9 could potentially decrease fluvastatin concentrations.
However, research indicates that despite being metabolized by CYP2C9, fluvastatin concentrations are generally changed less than 2-fold by inhibitors or inducers of this enzyme. nih.gov This suggests a relatively lower susceptibility of fluvastatin pharmacokinetics to modulation by CYP2C9 enzyme induction or inhibition compared to the significant interactions observed with CYP3A4-metabolized statins when co-administered with potent CYP3A4 modulators. nih.govmedsafe.govt.nz
For example, strong inhibitors of CYP3A4 (like itraconazole (B105839) or ritonavir) can greatly increase the plasma concentrations of statins primarily metabolized by CYP3A4 (such as simvastatin and lovastatin) by up to 20-fold. nih.gov In contrast, CYP3A4 inhibitors have no effect on fluvastatin pharmacokinetics. researchgate.net Similarly, potent inducers of CYP3A4 can significantly decrease the plasma concentrations of CYP3A4-metabolized statins. nih.gov
The non-specific CYP inducer rifampicin (B610482) has been shown to significantly increase fluvastatin oral clearance. researchgate.net
Certain gastrointestinal agents can also influence fluvastatin disposition. Co-administration with cholestyramine can decrease fluvastatin bioavailability, while gastric acid regulating agents like H2 receptor antagonists (cimetidine, ranitidine) and proton pump inhibitors (omeprazole) can significantly increase fluvastatin Cmax and AUC. hres.caresearchgate.net
Data on the effects of selected enzyme modulators on fluvastatin pharmacokinetics:
| Modulator Type | Example | Effect on Fluvastatin Pharmacokinetics (e.g., AUC, Clearance) | Reference |
| CYP2C9 Inhibitor | Fluconazole | Increased levels | wikipedia.org |
| CYP2C9 Inducer | (General) | Less than 2-fold change generally expected | nih.gov |
| Non-specific CYP Inducer | Rifampicin | Significantly increases oral clearance | researchgate.net |
| CYP3A4 Inhibitors | Erythromycin, Ketoconazole, Itraconazole | No effect | researchgate.net |
| Gastric Acid Regulators | Cimetidine, Ranitidine, Omeprazole | Increased Cmax and AUC | hres.caresearchgate.net |
| Bile Acid Sequestrant | Cholestyramine | Decreased bioavailability | researchgate.net |
Advanced Pleiotropic Effects and Underlying Molecular Mechanisms
Endothelial Function Modulation and Vascular Biology
Endothelial dysfunction is a critical early step in the development of atherosclerosis and other cardiovascular diseases. imrpress.comresearchgate.net The endothelium plays a vital role in maintaining vascular homeostasis by releasing vasoactive factors, regulating vascular tone, and modulating inflammation and thrombosis. researchgate.netportlandpress.com Fluvastatin has demonstrated beneficial effects on endothelial function, contributing to improved vascular health. nih.govnih.govahajournals.org
Endothelial nitric oxide synthase (eNOS) is a key enzyme in the endothelium responsible for producing nitric oxide (NO), a potent vasodilator with anti-atherosclerotic properties. researchgate.net Fluvastatin has been shown to upregulate eNOS expression and activity, leading to increased NO bioavailability. nih.govnih.govuni.lu
Studies have indicated that fluvastatin enhances eNOS activity through multiple mechanisms. It can increase eNOS phosphorylation at key residues, such as Ser-1177 and Ser-633, via activation of pathways like PI3-kinase/Akt and PKA. nih.gov Furthermore, fluvastatin can increase eNOS expression at the mRNA and protein levels in vascular endothelial cells. nih.govuni.lu This upregulation is partly linked to the inhibition of the mevalonate (B85504) pathway and the subsequent reduction in geranylgeranylated proteins like Rho. uni.luahajournals.orgahajournals.org Inhibition of Rho has been shown to increase eNOS mRNA stability. ahajournals.org
In addition to directly influencing eNOS expression and phosphorylation, fluvastatin also enhances the synthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for eNOS activity. nih.govuni.lu By potentiating the gene expression of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in BH4 synthesis, fluvastatin increases intracellular BH4 levels. nih.govuni.lu Adequate BH4 is crucial for maintaining eNOS coupling, preventing the enzyme from producing superoxide (B77818) anions instead of NO. uni.lu
Research suggests that fluvastatin can influence the release of prostaglandin (B15479496) dihydroxy (PDNO), although the precise mechanisms are less extensively documented compared to eNOS modulation. Some studies in the context of platelet function have observed that fluvastatin treatment is associated with increased PDNO release. ahajournals.orgahajournals.org This effect appears to be related to the reduction in oxidative stress, which can otherwise impair the bioactivity of NO and potentially other endothelium-derived factors like prostacyclin, which is metabolized to PDNO. ahajournals.orgahajournals.org The improved intracellular redox state induced by fluvastatin may contribute to enhanced PDNO bioactivity. ahajournals.org
Fluvastatin exerts antioxidant effects by attenuating oxidative stress, a major contributor to endothelial dysfunction and atherosclerosis. revportcardiol.orgnih.govahajournals.orgahajournals.org A key mechanism involves the inhibition of geranylgeranylpyrophosphate (GGPP) synthesis, a downstream product of the mevalonate pathway. revportcardiol.orgahajournals.orgahajournals.org
Inhibition of GGPP synthesis by fluvastatin leads to reduced prenylation and subsequent inactivation of small GTPases, particularly Rac1 and Rho. nih.govrevportcardiol.org Rac1 is a critical component of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. nih.govrevportcardiol.orgnih.gov By inhibiting Rac1 activation, fluvastatin suppresses NADPH oxidase activity, thereby decreasing the production of superoxide anions and other ROS. nih.govrevportcardiol.orgnih.gov
Studies have demonstrated that fluvastatin decreases markers of oxidative stress, such as nitrotyrosine levels, which are indicators of peroxynitrite formation (a reaction product of superoxide and NO). ahajournals.orgahajournals.org This reduction in oxidative stress contributes to improved NO bioavailability and endothelial function. nih.govnih.govahajournals.orgahajournals.org The antioxidant effects of fluvastatin, mediated at least in part by the inhibition of GGPP synthesis and subsequent Rac1 inactivation, appear to be independent of its cholesterol-lowering effects. nih.govahajournals.orgahajournals.org
Regulation of Prostaglandin Dihydroxy (PDNO) Release
Anti-inflammatory Pathways and Cellular Signaling
Inflammation plays a pivotal role in the initiation and progression of atherosclerosis and other chronic diseases. nih.govahajournals.orgmdpi.com Fluvastatin possesses significant anti-inflammatory properties, modulating various cellular signaling pathways and the expression of inflammatory mediators. nih.govmdpi.comnih.govnih.govplos.org
Nuclear Factor-kappa B (NF-κB) is a central transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.comresearchgate.netresearchgate.net Activation of NF-κB is a key event in inflammatory responses in various cell types, including endothelial cells, macrophages, and smooth muscle cells. nih.govmdpi.comresearchgate.netresearchgate.net
Fluvastatin has been shown to inhibit NF-κB activation through mechanisms linked to the mevalonate pathway inhibition. mdpi.comresearchgate.netresearchgate.net By reducing the synthesis of isoprenoids, fluvastatin can interfere with the activation of small GTPases like Rho and Ras, which are involved in NF-κB signaling. mdpi.comresearchgate.net Furthermore, statins, including fluvastatin, can attenuate the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription. mdpi.com This effect may involve the regulation of IKK phosphorylation. mdpi.com
Fluvastatin modulates the expression of a range of pro-inflammatory cytokines and chemokines, which are signaling molecules that mediate and amplify inflammatory responses. mdpi.comnih.govplos.orgnih.gov
Research has shown that fluvastatin can reduce the levels of key pro-inflammatory mediators such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and inducible protein-10 (IP10/CXCL10). nih.govnih.gov These cytokines and chemokines are involved in recruiting inflammatory cells to sites of inflammation and promoting inflammatory cascades. mdpi.comnih.govnih.gov
Studies in patients with elevated inflammatory markers have demonstrated that fluvastatin treatment significantly reduces the levels of IL-1β, TNF-α, and IP10. nih.govnih.gov This suppression of pro-inflammatory cytokine and chemokine expression is a crucial aspect of fluvastatin's anti-inflammatory effects and contributes to its beneficial actions in inflammatory conditions. nih.govplos.orgnih.gov The modulation of these inflammatory mediators is likely linked to the inhibition of NF-κB signaling and other downstream effects of mevalonate pathway inhibition. mdpi.comnih.govresearchgate.net
Here is a summary of some research findings related to Fluvastatin's pleiotropic effects:
| Effect | Mechanism(s) Involved | Cell/Tissue Type Studied | Key Findings |
| eNOS Upregulation and Activation | Increased eNOS phosphorylation (PI3-kinase/Akt, PKA pathways), Increased eNOS expression, Increased BH4 synthesis (GTPCH upregulation) | Vascular Endothelial Cells (HUVEC) | Enhances eNOS phosphorylation at Ser-1177 and Ser-633. Increases eNOS mRNA and protein levels. Potentiates GTPCH gene expression and increases intracellular BH4. nih.govuni.lu |
| Attenuation of Oxidative Stress | Inhibition of Geranylgeranylpyrophosphate Synthesis, Inhibition of Rac1/NADPH oxidase | Platelets, Vascular Smooth Muscle Cells, Endothelium | Decreases nitrotyrosine levels. Inhibits platelet nitrotyrosine formation reversed by GGPP. Suppresses NADPH oxidase activity via Rac1 inhibition. nih.govrevportcardiol.orgnih.govahajournals.orgahajournals.org |
| Modulation of NF-κB Signaling | Inhibition of Mevalonate Pathway/Isoprenoid Synthesis, Attenuation of IκB Degradation | Macrophages, Renal Tubular Epithelial Cells, Monocytes | Inhibits NF-κB activation. Effects reversed by mevalonate/isoprenoids. Attenuates IκB degradation. mdpi.comresearchgate.netresearchgate.net |
| Regulation of Pro-inflammatory Cytokines | Downregulation of gene expression (e.g., IL-1β, TNF-α, IP10), Link to NF-κB modulation | Peripheral Blood Mononuclear Cells, Patients with elevated inflammatory markers | Reduces levels of IL-1β, TNF-α, and IP10. nih.govnih.gov |
| Inhibition of Chemokine Expression (e.g., IP10) | Inhibition of NF-κB activation (via p38 MAPK pathway) | Human Keratinocyte Cell Line (HaCaT), Patients with elevated inflammatory markers | Inhibits expression of chemokines like IP10. nih.govnih.govnih.gov |
Anti-adhesive Effects on Endothelial Cells (e.g., P-selectin, E-selectin)
Fluvastatin has demonstrated the ability to modulate the expression of adhesion molecules on the surface of endothelial cells, a crucial step in the inflammatory process and the development of atherosclerosis. Studies have indicated that fluvastatin can down-regulate the expression of E-selectin and ICAM-1 in human cultured endothelial cells (HUVEC) stimulated by various inflammatory agents, including antiphospholipid antibodies, cytokines, or LPS. nih.gov This suggests a potential mechanism by which fluvastatin may reduce the adhesion of leukocytes to the vascular endothelium.
Research in hypercholesterolemic rats has shown that fluvastatin treatment can significantly attenuate leukocyte-adherence responses induced by lipid mediators like PAF and LTB4. ahajournals.org Chronic treatment with fluvastatin in these models also lowered the basal level of adherent leukocytes and improved leukocyte rolling velocity. ahajournals.org The increased cell-to-cell adhesion observed in hypercholesterolemia is linked to increased expression of adhesion molecules like P-selectin and ICAM-1 on endothelial cells. ahajournals.org Statins, including simvastatin (B1681759), have been shown to reduce circulating levels of E-selectin and P-selectin. mdpi.com Specifically, fluvastatin administration has been reported to reduce soluble P-selectin levels in hypercholesterolemic patients. archivesofmedicalscience.com
However, some studies have presented conflicting results regarding the effect of statins on adhesion molecule expression. One study observed that preincubation with fluvastatin led to an additional increase in VCAM-1 and E-selectin mRNA in response to treatment of HUVEC with IgG-APLA. unige.ch Despite this, the same study noted that fluvastatin alone induced only a small increase in these mRNA levels, which was not detected at the cell surface by flow cytometry. unige.ch
Anti-thrombotic Mechanisms and Platelet Function Research
Statins, including fluvastatin, have been shown to exert anti-thrombotic effects through multiple pathways, including the inhibition of platelet activation and a reduction in the pathological expression of procoagulant proteins. annualreviews.orgmdpi.com These effects contribute to the ability of statins to reduce the incidence of cardiovascular events. annualreviews.org
Molecular Basis of Altered Platelet Aggregability
Hypercholesterolemia is associated with increased platelet aggregability. ahajournals.org Fluvastatin has been shown to alter platelet aggregability in patients with hypercholesterolemia in a manner that appears to be independent of its cholesterol-lowering effects, suggesting pleiotropic mechanisms are involved. ahajournals.org This altered aggregability may be partly mediated by an improvement in the intraplatelet redox imbalance. ahajournals.org
Studies have demonstrated that fluvastatin can reduce platelet aggregation through a dual effect: its hypocholesterolemic action on platelet cholesterol content and a direct effect involving the drug binding to platelets. nih.gov Incubation of platelets with increasing concentrations of fluvastatin has shown a dose-dependent reduction in platelet aggregation. nih.gov
The mevalonate pathway, inhibited by statins, is crucial for the prenylation of small GTP-binding proteins like Rho and Ras, which are involved in platelet activation and shape change. annualreviews.orgnih.gov By inhibiting this pathway, fluvastatin can affect the localization and activity of these proteins, thereby influencing platelet function. nih.gov
Direct Effects on Platelet Biochemistry
Fluvastatin's direct effects on platelet biochemistry contribute to its anti-thrombotic properties. It has been observed that fluvastatin can increase platelet-derived nitric oxide (PDNO) release and decrease oxidative stress within platelets. ahajournals.orgahajournals.org These effects are not directly related to cholesterol levels, further supporting the notion of pleiotropic actions. ahajournals.org The improvement in PDNO bioactivity mediated by fluvastatin may be responsible for the observed decrease in platelet aggregation. ahajournals.org Fluvastatin may reduce oxidative stress, at least in part, by inhibiting the synthesis of geranylgeranylpyrophosphate. ahajournals.orgahajournals.org
In vitro studies have confirmed that fluvastatin dose-dependently inhibits platelet aggregation and that HMG-CoA reductase is expressed in human platelets. ahajournals.orgahajournals.org Fluvastatin has also been shown to activate PPARs (peroxisome proliferator-activated receptors) in platelets, which may contribute to its inhibitory effects on platelet function. ahajournals.org
Anti-proliferative and Pro-apoptotic Mechanisms
Fluvastatin has demonstrated anti-proliferative and pro-apoptotic effects in various cell types, including cancer cells, suggesting a potential role in cancer prevention and treatment. archivesofmedicalscience.comspandidos-publications.comnih.gov
Inhibition of Cancer Cell Growth and Metastasis in Pre-clinical Models (e.g., Non–Small Cell Lung Carcinoma)
Fluvastatin has shown promise in inhibiting cancer cell growth and metastasis in pre-clinical models. In non-small cell lung carcinoma (NSCLC), fluvastatin has been found to suppress cell growth and induce apoptosis by inhibiting the HMG-CoA reductase-driven Braf/MEK/ERK1/2 and Akt signaling pathways. archivesofmedicalscience.comaacrjournals.orgnih.gov It has also attenuated tumor growth in NNK-induced lung tumorigenesis and in patient-derived xenograft lung tumor models. aacrjournals.orgnih.gov Fluvastatin has been reported to reduce in vitro cell proliferation and metastasis of aggressive human NSCLC cells in a time- and dose-dependent manner, potentially by down-regulating SATB1 expression. archivesofmedicalscience.com Furthermore, fluvastatin effectively prevented lung adenocarcinoma bone metastasis in a nude mouse model, an effect largely dependent on its ability to induce autophagy in cancer cells. nih.govnih.gov This induction of autophagy by fluvastatin appears to be dependent on p53. nih.gov
Mechanisms of Rho and Ras GTPase Inhibition in Cell Proliferation
A key mechanism underlying fluvastatin's anti-proliferative effects involves the inhibition of Rho and Ras GTPases. These small GTP-binding proteins require prenylation, a post-translational modification dependent on intermediates of the mevalonate pathway (farnesyl pyrophosphate (FPP) for Ras and geranylgeranyl pyrophosphate (GGPP) for Rho), for their membrane localization and activity. nih.govplos.org By inhibiting HMG-CoA reductase, fluvastatin reduces the production of these isoprenoids, thereby preventing the proper prenylation and activation of Rho and Ras. nih.govnih.gov
Inhibition of Rho and Ras GTPases can impact cell proliferation through various downstream signaling pathways. Ras can promote cell cycle progression via activation of the mitogen-activated protein kinase pathway, while Rho influences proliferation through the destabilization of p27Kip1. nih.gov Fluvastatin treatment has been shown to indirectly inhibit the phosphorylation of p42ERK2/mitogen-activated protein kinase, an effector of Ras and other signal transduction peptides. nih.gov The anti-proliferative effects of fluvastatin are often reversed by the addition of mevalonate, highlighting the importance of mevalonate pathway inhibition in these mechanisms. plos.orgnih.gov Studies on breast cancer cells have indicated that the inhibitory effects of fluvastatin on invasion correlate well with the inhibition of membrane localization of RhoA and RhoC, but not Ras, suggesting that geranylgeranylation of RhoA and RhoC could be a therapeutic target. spandidos-publications.com
Induction of Apoptosis via Caspase Activation and Bcl-2 Downregulation
Fluvastatin has been shown to induce apoptosis in various cell types, including primary and transformed mast cells nih.gov. This pro-apoptotic effect is correlated with reduced stem cell factor (SCF)-mediated signal transduction and mitochondrial dysfunction nih.gov. Mechanistically, fluvastatin-mediated apoptosis involves the activation of caspases nih.govresearchgate.net. Studies have demonstrated that fluvastatin increases the expression of cleaved caspase-3 in a dose-dependent manner in lymphoma cells researchgate.net. The caspase cascade, particularly the activation of caspase-3 by caspase-9 and caspase-8, plays a vital role in executing apoptosis researchgate.net.
Furthermore, fluvastatin influences the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis researchgate.net. Research indicates that fluvastatin can greatly increase the ratio of Bax to Bcl-2 in lymphoma cells in a dose-dependent manner researchgate.net. An increased Bax/Bcl-2 ratio favors a pro-apoptotic cellular environment researchgate.netnih.gov. Overexpression of Bcl-2 has been shown to significantly protect mast cells from fluvastatin-induced apoptosis, indicating a role for the p53-mitochondrial pathway in this process nih.gov. While the exact mechanisms by which statins like fluvastatin reduce Bcl-2 protein levels and increase pro-apoptotic proteins such as Bax and Bim are not fully understood, it is hypothesized that it may involve the inhibition of metabolic products of the HMG-CoA reductase pathway researchgate.netnih.gov.
Modulation of mTOR and AMP-activated Protein Kinase (AMPK) Pathways
Fluvastatin has been reported to influence the mTOR and AMPK pathways. One study noted that fluvastatin can suppress bone metastasis of lung adenocarcinoma by inducing nuclear wild-type p53 expression and activating AMPK-mTOR-dependent autophagy in cancer cells researchgate.net. mTOR is a kinase that controls cell division, and its inhibition can result in G1 growth arrest and apoptosis guidetopharmacology.org. While the search results mention mTOR and AMPK in the context of fluvastatin and autophagy in cancer cells, detailed mechanisms of fluvastatin's direct modulation of these pathways beyond this specific context are not extensively elaborated in the provided snippets.
Myocardial Remodeling and Fibrosis Attenuation
Fluvastatin has demonstrated beneficial effects on myocardial remodeling and fibrosis, particularly in experimental models of cardiac damage mednexus.orgahajournals.org. Myocardial remodeling, characterized by changes in ventricular geometry including myocyte hypertrophy and interstitial fibrosis, contributes to depressed cardiac performance and heart failure ahajournals.organnualreviews.org.
Inhibition of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-13)
Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-13, are involved in the breakdown of the extracellular matrix and play a role in myocardial remodeling ahajournals.orggenecards.org. Studies in a murine model of postinfarct heart failure have shown that LV matrix metalloproteinase (MMP)-2 and MMP-13 levels, which were increased after myocardial infarction, were attenuated in fluvastatin-treated mice ahajournals.orgahajournals.orgresearchgate.net. This attenuation of increased MMP activity is associated with the amelioration of left ventricular structural remodeling and contractile failure ahajournals.orgahajournals.orgresearchgate.net. While the exact mechanism by which fluvastatin inhibits MMPs in cardiac fibroblasts, the predominant cellular sources of MMPs in the heart, requires further investigation, in vitro studies have suggested that statins can exert direct inhibitory effects on MMP activation ahajournals.orgahajournals.org.
Mechanisms of Cardiac Myocyte Hypertrophy and Interstitial Fibrosis Reduction
Fluvastatin has been shown to reduce cardiac myocyte hypertrophy and interstitial fibrosis in the noninfarcted left ventricle in experimental models ahajournals.orgahajournals.orgresearchgate.net. This effect contributes to improved left ventricular ejection performance ahajournals.orgahajournals.orgresearchgate.net. One proposed mechanism for the reduction in interstitial fibrosis is related to the decrease in connective tissue growth factor (CTGF) expression mednexus.org. Studies in diabetic rats demonstrated that fluvastatin attenuated myocardial interstitial fibrosis by inhibiting the activity of RhoA, which could be connected with the down-regulation of CTGF expression mednexus.orgnih.gov. The Rho/Rho-kinase pathway is implicated in the upregulation of CTGF mednexus.org. Statins modulate intracellular signaling pathways mediated by small G proteins, such as Rho, via the suppression of prenylation, independently of their cholesterol-lowering effects mednexus.org. Inhibition of Rho/Rho-kinase pathway with statins has been shown to improve diabetes-induced cardiac dysfunction by decreasing CTGF expression and inhibiting myocardial interstitial fibrosis mednexus.orgnih.gov.
Emerging Mechanistic Insights
Inhibition of Ferroptosis Pathways (e.g., Glutathione (B108866) Peroxidase 4 (GPx4), Cystine-Glutamate Antiporter (xCT))
Emerging research suggests a role for fluvastatin in inhibiting ferroptosis, a form of regulated cell death characterized by iron accumulation and lipid peroxidation researchgate.net. Studies have indicated a novel function of fluvastatin in protecting endothelial cells from oxidized low-density lipoprotein (ox-LDL)-induced ferroptosis spandidos-publications.comspandidos-publications.comnih.govnih.gov. This protective effect involves the regulation of glutathione peroxidase 4 (GPx4) and cystine-glutamate antiporter (xCT) spandidos-publications.comspandidos-publications.comnih.govnih.gov. Ox-LDL has been shown to promote endothelial cell ferroptosis by inhibiting GPx4 and xCT expression spandidos-publications.comspandidos-publications.comnih.govnih.gov. Fluvastatin may counteract the ox-LDL-induced inhibition of GPx4 and xCT expression, thereby protecting endothelial cells from ferroptosis spandidos-publications.comspandidos-publications.comnih.govnih.gov. Knockdown of either GPx4 or xCT has been shown to partially block the fluvastatin-mediated attenuation of ox-LDL-induced endothelial cell dysfunction, further supporting the involvement of these pathways researchgate.netspandidos-publications.comspandidos-publications.comnih.govnih.gov. While statins inhibit HMG-CoA reductase, thereby potentially indirectly regulating the activity of GPx4, the precise mechanisms by which fluvastatin regulates GPx4 and xCT to inhibit ferroptosis warrant further elucidation spandidos-publications.comnih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Fluvastatin | 1548972 nih.gov |
| Caspase-3 | 11591540 nih.gov, 73325061 nih.gov, 16760394 citeab.com, 42 citeab.com, 32 biointerfaceresearch.com |
| Caspase-8 | 44135212 nih.gov, 25108681 nih.gov, 11466200 citeab.com, 35 researchgate.net, 41 researchgate.net |
| Caspase-9 | 44135217 nih.gov, 44134612 cephamls.com, 44135313 cephamls.com, 17 nih.gov, 41 researchgate.net |
| Bcl-2 | Not found |
| mTOR | 5040 nih.gov, 59239114 nih.gov, 39 mrc.ac.uk, 43 wikipedia.org, 44 guidetopharmacology.org |
| AMPK | Not found |
| MMP-2 | Not found |
| MMP-13 | 45376872 nih.gov, 40 biorxiv.org, 45 genecards.org |
| Glutathione Peroxidase 4 (GPx4) | Not found |
| Cystine-Glutamate Antiporter (xCT) | Not found |
Fluvastatin, a synthetic member of the statin class, is widely recognized for its primary role in cholesterol reduction through the inhibition of HMG-CoA reductase. However, research has increasingly illuminated a spectrum of pleiotropic effects exerted by fluvastatin, extending beyond its lipid-lowering capabilities. These effects encompass diverse cellular and molecular processes, contributing to its broader therapeutic potential. This article delves into some of the advanced mechanistic insights into fluvastatin's pleiotropic actions, specifically focusing on its influence on apoptosis, key cellular signaling pathways, myocardial remodeling, and the emerging area of ferroptosis inhibition.
Induction of Apoptosis via Caspase Activation and Bcl-2 Downregulation
Fluvastatin has been demonstrated to induce apoptosis in various cell types, including both primary and transformed mast cells. nih.gov This induction of programmed cell death is associated with a reduction in stem cell factor (SCF)-mediated signal transduction and the onset of mitochondrial dysfunction. nih.gov At a mechanistic level, the pro-apoptotic effects of fluvastatin involve the activation of caspases. nih.govresearchgate.net Studies have shown a dose-dependent increase in the expression of cleaved caspase-3 in lymphoma cells treated with fluvastatin. researchgate.net The activation of the caspase cascade, particularly the sequential activation of caspase-9 and caspase-8 leading to caspase-3 activation, is a critical pathway for the execution of apoptosis. researchgate.net
Furthermore, fluvastatin impacts the balance of pro- and anti-apoptotic proteins within the Bcl-2 family, which are central regulators of the apoptotic pathway. researchgate.net Research indicates that fluvastatin significantly increases the ratio of Bax to Bcl-2 in lymphoma cells in a dose-dependent manner. researchgate.net A higher Bax/Bcl-2 ratio generally promotes a cellular environment conducive to apoptosis. researchgate.netnih.gov Experimental evidence, such as the protection observed in mast cells with overexpression of Bcl-2 against fluvastatin-induced apoptosis, supports the involvement of the p53-mitochondrial pathway in this process. nih.gov While the precise mechanisms by which statins like fluvastatin modulate Bcl-2 family protein levels, leading to reduced anti-apoptotic proteins such as Bcl-2 and increased pro-apoptotic proteins like Bax and Bim, are not fully elucidated, it is hypothesized to involve the inhibition of metabolic products downstream of the HMG-CoA reductase pathway. researchgate.netnih.gov
Modulation of mTOR and AMP-activated Protein Kinase (AMPK) Pathways
Fluvastatin has been reported to exert influence on the mTOR and AMPK signaling pathways. In the context of cancer, fluvastatin has been observed to suppress the bone metastasis of lung adenocarcinoma. researchgate.net This effect is mediated, in part, by the induction of nuclear wild-type p53 expression and the activation of AMPK-mTOR-dependent autophagy within the cancer cells. researchgate.net mTOR is a key kinase involved in regulating cell division, and its inhibition can lead to cell cycle arrest in the G1 phase and promote apoptosis. guidetopharmacology.org While the provided information highlights the involvement of mTOR and AMPK in fluvastatin-induced autophagy in cancer, detailed mechanisms of fluvastatin's direct modulation of these pathways in other contexts are not extensively described in the available search results.
Myocardial Remodeling and Fibrosis Attenuation
Fluvastatin has demonstrated beneficial effects on myocardial remodeling and the attenuation of fibrosis, particularly in experimental models of cardiac injury. mednexus.orgahajournals.org Myocardial remodeling, characterized by alterations in the size and shape of the left ventricle, including cardiac myocyte hypertrophy and interstitial fibrosis, contributes significantly to impaired cardiac function and the progression to heart failure. ahajournals.organnualreviews.org
Inhibition of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-13)
Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-13, are enzymes crucial for the degradation of the extracellular matrix and play a significant role in the process of myocardial remodeling. ahajournals.orggenecards.org Studies conducted in a murine model of postinfarct heart failure have shown that the increased levels of LV matrix metalloproteinase (MMP)-2 and MMP-13 observed after myocardial infarction were attenuated in mice treated with fluvastatin. ahajournals.orgahajournals.orgresearchgate.net This reduction in elevated MMP activity is associated with an improvement in left ventricular structural remodeling and contractile function. ahajournals.orgahajournals.orgresearchgate.net Although further research is needed to fully clarify the precise mechanism by which fluvastatin inhibits MMPs in cardiac fibroblasts, which are the primary source of these enzymes in the heart, in vitro studies have suggested that statins can directly inhibit MMP activation. ahajournals.orgahajournals.org
Mechanisms of Cardiac Myocyte Hypertrophy and Interstitial Fibrosis Reduction
Fluvastatin has been shown to reduce cardiac myocyte hypertrophy and interstitial fibrosis in the noninfarcted regions of the left ventricle in experimental models. ahajournals.orgahajournals.orgresearchgate.net This effect contributes to an improvement in left ventricular ejection performance. ahajournals.orgahajournals.orgresearchgate.net One proposed mechanism underlying the reduction in interstitial fibrosis is linked to a decrease in the expression of connective tissue growth factor (CTGF). mednexus.org Studies in diabetic rats have shown that fluvastatin attenuated myocardial interstitial fibrosis by inhibiting the activity of RhoA, which in turn may be connected to the downregulation of CTGF expression. mednexus.orgnih.gov The Rho/Rho-kinase pathway is known to be involved in the upregulation of CTGF. mednexus.org Statins modulate intracellular signaling pathways mediated by small G proteins, such as Rho, through the suppression of prenylation, an effect independent of their cholesterol-lowering properties. mednexus.org Inhibition of the Rho/Rho-kinase pathway by statins has been shown to improve cardiac dysfunction induced by diabetes by decreasing CTGF expression and inhibiting myocardial interstitial fibrosis. mednexus.orgnih.gov
Emerging Mechanistic Insights
Inhibition of Ferroptosis Pathways (e.g., Glutathione Peroxidase 4 (GPx4), Cystine-Glutamate Antiporter (xCT))
Emerging research highlights a potential role for fluvastatin in inhibiting ferroptosis, a distinct form of regulated cell death characterized by the accumulation of iron and subsequent lipid peroxidation. researchgate.net Studies have indicated a novel function of fluvastatin in protecting endothelial cells from ferroptosis induced by oxidized low-density lipoprotein (ox-LDL). spandidos-publications.comspandidos-publications.comnih.govnih.gov This protective effect is mediated through the regulation of glutathione peroxidase 4 (GPx4) and cystine-glutamate antiporter (xCT). spandidos-publications.comspandidos-publications.comnih.govnih.gov Ox-LDL has been shown to induce ferroptosis in endothelial cells by inhibiting the expression of both GPx4 and xCT. spandidos-publications.comspandidos-publications.comnih.govnih.gov Fluvastatin may counteract this ox-LDL-induced inhibition of GPx4 and xCT expression, thereby conferring protection against endothelial cell ferroptosis. spandidos-publications.comspandidos-publications.comnih.govnih.gov Experimental knockdown of either GPx4 or xCT has been shown to partially abrogate the protective effects of fluvastatin against ox-LDL-induced endothelial cell dysfunction, further supporting the involvement of these pathways. researchgate.netspandidos-publications.comspandidos-publications.comnih.govnih.gov While statins are known to inhibit HMG-CoA reductase, which could indirectly influence GPx4 activity, the precise mechanisms by which fluvastatin regulates GPx4 and xCT to inhibit ferroptosis warrant further investigation. spandidos-publications.comnih.gov
Molecular Interactions with Lectin-like Oxidized Low-Density Lipoprotein Receptor-1 (LOX-1)
The lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a major receptor for oxidized low-density lipoprotein (ox-LDL) and plays a significant role in the pathogenesis of atherosclerosis and cardiovascular diseases. nih.govtandfonline.comspandidos-publications.com Research indicates that statins, including fluvastatin, exert a pleiotropic effect by directly interacting with LOX-1, in addition to their indirect effects mediated by lowering intracellular cholesterol. nih.govtandfonline.comresearchgate.net
Studies have demonstrated that statins can inhibit LOX-1 by directly binding to its C-type lectin-like (CTLD) recognition domain. nih.govtandfonline.compharmacompass.comnih.gov This direct interaction can displace the binding of ox-LDL to LOX-1, thereby reducing ox-LDL uptake and signaling. nih.govtandfonline.comspandidos-publications.comresearchgate.net Molecular docking simulations have shown that statins, including fluvastatin, can fill the hydrophobic tunnel within the CTLD recognition domain of LOX-1. nih.govtandfonline.compharmacompass.comnih.gov This binding strategy, while exhibiting small differences among different statins, effectively blocks the interaction site for ox-LDL. nih.gov
Furthermore, molecular dynamics simulations suggest that the presence of a statin ligand within the LOX-1 CTLD hydrophobic tunnel can increase the stability of the LOX-1 dimer assembly. tandfonline.comnih.gov This stabilization may contribute to the observed reduction in LOX-1 function. tandfonline.com
Experimental data from cell-based binding assays support the direct interaction hypothesis, showing that fluvastatin and other tested statins can displace the binding of fluorescently labeled ox-LDL to LOX-1 receptors. nih.govtandfonline.com This direct inhibition occurs acutely, at time scales insufficient to cause significant reductions in cholesterol synthesis, highlighting a distinct mechanism of LOX-1 inhibition by statins. nih.gov
The interaction of fluvastatin with LOX-1 contributes to its protective effects on vascular endothelium, potentially mitigating the adverse effects of ox-LDL by disrupting LOX-1 receptor function and downstream signaling pathways. nih.govspandidos-publications.com This includes counteracting ox-LDL-induced inhibition of key proteins like glutathione peroxidase 4 (GPx4) and cystine-glutamate antiporter (xCT), which are involved in regulating ferroptosis in endothelial cells. spandidos-publications.comnih.gov
Investigational Interactions with Viral Targets (e.g., SARS-CoV-2 RNA-dependent RNA Polymerase, Helicase)
Beyond its cardiovascular effects, fluvastatin has been investigated for potential antiviral activities, particularly in the context of viruses like Hepatitis C virus (HCV) and SARS-CoV-2. plos.orgmedrxiv.orgmdpi.com While the precise mechanisms of these antiviral effects are still being elucidated, research suggests potential interactions with viral targets.
Studies on HCV have indicated that fluvastatin can interfere with viral replication in cell culture, leading to a dose-dependent reduction in viral RNA and NS5B polymerase levels. plos.org This effect appears to be independent of significant changes in the cellular ATP pool or cell viability. plos.org Proposed mechanisms for fluvastatin's anti-HCV activity include the induction of microtubule bundling and alterations in the distribution of doublecortin-like kinase 1 (DCLK1), a microtubule-associated protein. plos.org
In the context of SARS-CoV-2, computational studies have explored the potential binding interactions of fluvastatin with key viral proteins, including RNA-dependent RNA polymerase (RdRp) and helicase (nsp13). researchgate.netnih.govnih.gov SARS-CoV-2 RdRp (nsp12) is essential for viral RNA replication and transcription, while helicase (nsp13) is a motor protein involved in unwinding viral RNA duplexes. mdpi.comacs.orgtandfonline.commdpi.comrcsb.orgfrontiersin.orgmdpi.com
Molecular docking and simulation analyses have predicted that fluvastatin can bind to several SARS-CoV-2 target proteins. researchgate.netnih.gov Specifically, fluvastatin has shown predicted binding affinities to both RdRp and helicase. researchgate.netnih.gov Some computational studies suggest that fluvastatin exhibits a particularly strong binding affinity to the SARS-CoV-2 helicase compared to other tested statins. researchgate.netnih.govresearchgate.net These computational findings propose a possible mechanism by which fluvastatin might exert antiviral effects against SARS-CoV-2 by directly interacting with these crucial viral enzymes. researchgate.netnih.gov
In vitro studies using human lung cells have also investigated the effects of fluvastatin on SARS-CoV-2 infection. medrxiv.orgmedrxiv.org These studies have shown that fluvastatin can inhibit SARS-CoV-2 infection in a dose-dependent manner. medrxiv.orgmedrxiv.org While the exact mechanism for this observed antiviral activity against SARS-CoV-2 is still under investigation, it is suggested that it may involve effects independent of its primary target, HMGCR. medrxiv.orgmedrxiv.org Proteomic analyses have indicated that fluvastatin treatment can uniquely affect the protein expression profile in SARS-CoV-2 infected cells, potentially by downregulating host proteins involved in protein translation and viral replication, which are considered host dependency factors for the virus. medrxiv.orgmedrxiv.org
Further research, including both in vitro and in vivo studies, is needed to fully elucidate the molecular mechanisms underlying fluvastatin's investigational antiviral effects and to confirm the significance of its predicted interactions with viral targets like SARS-CoV-2 RdRp and helicase. medrxiv.orgspandidos-publications.comspandidos-publications.com
Chemical Synthesis and Stereochemistry Research
Novel Synthetic Approaches and Methodologies
Novel synthetic routes to Fluvastatin and its core structure continue to be developed, often focusing on efficiency, yield, and stereocontrol.
Palladium-Catalyzed Reactions (e.g., Dual α-Arylation of Enones)
Palladium catalysis has emerged as a significant tool in the synthesis of the indole (B1671886) core of Fluvastatin. One notable approach involves a palladium-catalyzed dual α-arylation strategy using triethylsilyl (TES)-enol ethers of enones rsc.orgresearchgate.netthieme-connect.comrsc.orgthieme-connect.com. This methodology allows for the construction of the 2-alkenyl-3-arylindole framework, which is the core of Fluvastatin rsc.org. The strategy involves two palladium-catalyzed α-arylation reactions starting from TES-enol ethers and ortho-haloanilines thieme-connect.com. This method has demonstrated good yields and exclusive regioselectivity in the synthesis of 2-alkenyl-3-arylindoles, serving as a formal synthesis of the Fluvastatin skeleton rsc.orgthieme-connect.comrsc.org.
Stereoselective Synthesis Strategies (e.g., Control of Syn/Anti Ratio)
A major challenge in Fluvastatin synthesis is achieving high stereoselectivity, particularly in forming the syn-1,3-diol in the heptenoic acid side chain researchgate.netgoogle.com. The desired product, Fluvastatin, is the syn isomer, specifically the (3R,5S) and (3S,5R) racemates nih.govguidetopharmacology.org. Industrial processes have focused on methods to achieve high syn selectivity to avoid arduous separation of syn and anti isomers researchgate.netgoogle.com.
One strategy to achieve high syn-selectivity involves the reduction of a β-hydroxy ketone intermediate. A method utilizing sodium borohydride (B1222165) as the reducing agent in combination with diethylmethoxyboron as a chelating agent in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at low temperatures (-70 °C) has been reported to achieve up to 99% syn-selectivity researchgate.net.
Another approach for enantioselective synthesis involves the reaction of an aldehyde with diketene (B1670635) in the presence of Ti(O-i-Pr)₄ and a chiral Schiff base ligand acs.org. This method facilitates the asymmetric synthesis of (+)- and (-)-Fluvastatin analogues, with diastereoselective reductions of the resulting keto moiety providing the syn-1,3-diol esters with high enantiomeric excess acs.org.
Condensation and Reduction Strategies
Condensation reactions are crucial in assembling the Fluvastatin structure, particularly in forming the heptenoic acid side chain. An improved manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate (B1235776) researchgate.netresearchgate.netacs.org. This condensation produces a β-hydroxy-oxo ester intermediate, which is then subjected to reduction acs.org.
Intermediate Compound Characterization in Synthesis Pathways
Characterization of intermediate compounds is essential for monitoring reaction progress, confirming product identity, and understanding reaction mechanisms in Fluvastatin synthesis. Techniques such as FT-IR, ¹H NMR, ¹³C NMR, and LCMS are commonly used for spectral analysis of synthetic intermediates scirp.orgrsc.org. X-ray diffraction studies can provide detailed structural parameters and confirm the solid-state structure of intermediates scirp.orgrsc.org.
A key intermediate in Fluvastatin synthesis is (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, which contains the indole core and the propenal linker for the side chain attachment scirp.org. This intermediate has been characterized by various spectroscopic methods and its crystal structure determined by X-ray diffraction scirp.org.
Another important intermediate class includes derivatives of 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid esters (keto-hydroxy esters) and 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid esters (diol esters) google.comacs.orggoogle.com. Characterization of these intermediates is vital for controlling the stereochemical outcome of the reduction step that forms the syn-diol. Solid forms of intermediates like the keto alcohol and cyclic boronate complex have been characterized by purity and melting point google.com.
Below is a table summarizing some key intermediate types and characterization methods mentioned in the synthesis of Fluvastatin:
| Intermediate Type | Relevant Synthesis Step | Characterization Methods Mentioned |
| (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Precursor to side chain attachment | FT-IR, ¹H NMR, ¹³C NMR, X-ray diffraction scirp.org |
| 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid ester | Product of condensation, precursor to reduction | Purity, melting point (for solid forms) google.com |
| 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid ester | Product of reduction, precursor to final product | Purity, anti-isomer content (for solid forms) google.com |
| Cyclic boronate complex | Intermediate in stereoselective reduction using boranes | Purity, melting point (for solid forms) google.com |
Analytical Chemistry and Degradation Studies
Photodegradation Mechanisms and Products
The photodegradation of fluvastatin has been studied in various solutions, including water and methanol (B129727), revealing the formation of a range of photoproducts. researchgate.netakjournals.comsci-hub.se The process is initiated by exposure to UV light, leading to significant changes in the absorption spectra of fluvastatin solutions. oup.com
Photoproduct Identification and Structural Elucidation
Upon irradiation, fluvastatin undergoes photochemical transformations resulting in the formation of several photoproducts. Studies employing techniques such as HPLC-MS and HPTLC have been instrumental in separating and identifying these degradation products. researchgate.netakjournals.comsci-hub.se For instance, irradiation with light at 365 nm for a short duration (2 minutes) has been shown to yield the Z-isomer of fluvastatin and a primary photoproduct denoted as FP1. researchgate.net Further irradiation (60 seconds at 355 nm) has led to the identification of FP1 and two diastereomers of another photoproduct, FP2 (FLV2a and FLV2b), as primary photoproducts. sci-hub.seresearchgate.net
Structural elucidation of these photoproducts has been achieved through spectroscopic and spectrometric methods. researchgate.netresearchgate.net Research indicates that photocyclization and photooxygenation are key reactions involved in the formation of the observed photoproducts. researchgate.netresearchgate.net A main photoproduct characterized has been described as a polycyclic compound possessing a benzocarbazole-like structure. oup.comoup.com Proposed mechanisms suggest new pathways for the formation of FP1 and FP2, with theoretical explanations aligning well with experimental observations. researchgate.netresearchgate.net
Determination of Photodegradation Quantum Yields
The quantum yield (Φ) of photodegradation is a crucial parameter that quantifies the efficiency of a photochemical reaction. For fluvastatin, the photodegradation quantum yield has been determined in different solvents. One study reported a value of Φ = 0.13 ± 0.02, which was noted as significantly larger than previously reported values in the literature. researchgate.netrsc.orgresearchgate.net This higher quantum yield indicates a relatively efficient photodegradation process for fluvastatin. Another study investigating fluvastatin photodegradation in water and methanol solutions reported real quantum yields of 3.56 × 10–3 and 1.50 × 10–3, respectively. akjournals.com These values suggest that photodegradation in aqueous solution is approximately twice as fast as in methanol solution. akjournals.com
| Solvent | Real Quantum Yield (Φ) |
|---|---|
| Water | 3.56 × 10–3 |
| Methanol | 1.50 × 10–3 |
Transient Absorption Spectroscopy for Photochemical Pathway Elucidation
Transient absorption (TA) spectroscopy is a powerful technique used to study short-lived intermediate species formed during photochemical reactions. edinst.comarxiv.org This method has been applied to investigate the primary photochemistry of fluvastatin. researchgate.netrsc.orgresearchgate.net By following the transient species formed immediately after excitation, researchers have been able to propose schemes for fluvastatin's primary photochemical pathways. researchgate.netrsc.orgresearchgate.net For instance, transient absorption spectroscopy has revealed a transient species assigned to an intermediate state, ¹FLVI1*. sci-hub.seresearchgate.net These studies contribute to understanding the initial steps and intermediates involved in the photodegradation process.
Theoretical Studies on Photodegradation (e.g., Density Functional Theory Calculations)
Theoretical calculations, particularly Density Functional Theory (DFT), have been employed alongside experimental methods to gain deeper insights into the possible mechanisms of fluvastatin primary photoproduct formation. researchgate.netrsc.orgresearchgate.netdntb.gov.ua DFT calculations have been used to explore reaction pathways, such as those leading to the formation of FP1. sci-hub.se These computational studies support proposed mechanisms, like the valence isomerization of fluvastatin and the involvement of intermediates in photooxygenation processes leading to products like FLV2a and FLV2b. sci-hub.se The agreement between theoretical and experimental data strengthens the understanding of the complex photochemical transformations fluvastatin undergoes upon light exposure. researchgate.netresearchgate.net
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand to a protein target and estimate the strength of the interaction (binding affinity). For fluvastatin, molecular docking has been extensively applied to study its binding to key biological targets, most notably HMG-CoA reductase and LOX-1, as well as other proteins.
Analysis of Ligand-Protein Binding Modes and Affinities (e.g., HMG-CoA Reductase, LOX-1)
Molecular docking studies investigating the interaction of synthetic statins, including fluvastatin, with HMG-CoA reductase have been conducted to understand their competitive binding. In one study comparing fluvastatin, cerivastatin, and rosuvastatin (B1679574), fluvastatin exhibited the highest docking score, suggesting a strong binding efficiency with HMG-CoA reductase. niscpr.res.in The negative value of docking scores typically indicates better fitting of the ligand into the protein's binding site. niscpr.res.in
Docking studies have identified key amino acid residues in the active site of HMG-CoA reductase that interact with statins, including fluvastatin. Conserved residues such as Arg590 and Asn658 have been observed to interact with most statins during docking simulations. niscpr.res.in Other studies highlight interactions with residues like R590, K691, and D690. nih.gov These interactions, often involving hydrogen bonds, are crucial for the inhibitory activity of statins by mimicking the natural substrate HMG-CoA.
Beyond HMG-CoA reductase, molecular docking has also explored fluvastatin's interactions with other proteins, such as the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). Studies indicate that statins, including fluvastatin, can bind to the C-type lectin-like recognition domain (CTLD) of LOX-1. oatext.comtandfonline.comnih.govnih.gov This binding is characterized by the statin molecule filling a hydrophobic tunnel within the LOX-1 dimer. tandfonline.comnih.govnih.gov
Furthermore, molecular docking has been employed to investigate fluvastatin's potential interactions with various SARS-CoV-2 target proteins, including RNA-dependent RNA polymerase, 3-chymotrypsin-like protease, helicase, and spike variants. nih.govresearchgate.netresearchgate.net Fluvastatin has shown binding affinity for these viral proteins in computational analyses. nih.govresearchgate.net Docking studies have also suggested fluvastatin sodium as a potential inhibitor of SIRT2, revealing its binding mode at the SIRT2 active site. nih.gov
Computational Analysis of Protein-Ligand Interaction Energetics
Computational analysis of protein-ligand interaction energetics provides a deeper understanding of the forces driving the binding process. While specific detailed energetic data for fluvastatin binding to HMG-CoA reductase from docking alone is not extensively detailed in the provided snippets, the docking scores themselves are an estimation of binding energy. A study comparing synthetic statins reported docking scores as a parameter for binding efficiency with HMG-CoA reductase. niscpr.res.in
More detailed energetic analyses, such as binding free energy calculations, are often performed in conjunction with molecular dynamics simulations. For instance, binding free energy calculations have been conducted to further validate the stability and interaction of fluvastatin sodium with the SIRT2 active site after molecular docking and dynamics simulations. nih.gov Similarly, MMGBSA (Molecular Mechanics/Generalized Born Surface Area) binding energy calculations have been used to assess the thermodynamic stability of protein-ligand complexes for HMG-CoA reductase inhibitors. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, protein-ligand complex stability, and the dynamics of interactions.
MD simulations have been utilized to confirm the formation of stable drug-protein complexes between fluvastatin and target proteins, including those from SARS-CoV-2. nih.govresearchgate.net These simulations offer a dynamic view of the interactions predicted by molecular docking.
In the context of HMG-CoA reductase inhibitors, MD simulations have been performed on fluvastatin derivatives to understand their atomic-level interactions with the enzyme and to refine potential compounds. jpionline.org These simulations can provide detailed information about the flexibility of the ligand and the protein, and how they adapt to each other upon binding.
MD simulations have also shed light on the interaction of statins, including fluvastatin, with LOX-1. Simulations applied to the LOX-1 CTLD domain indicate that the presence of a statin ligand inside the hydrophobic tunnel significantly increases the stability of the LOX-1 dimer. tandfonline.comnih.govnih.gov This suggests a potential mechanism by which statins might influence LOX-1 function beyond simply blocking ox-LDL binding.
Furthermore, MD simulations, in combination with docking and binding free energy calculations, have been used to reveal the binding mode and validate the stability of fluvastatin sodium at the SIRT2 active site under simulated physiological conditions. nih.gov
Beyond protein-ligand interactions, computational methods like Density Functional Theory (DFT) have been applied to study the conformational analysis of fluvastatin itself, particularly concerning the interconversion between its active hydroxy acid form and inactive lactone form. rsc.orgrsc.orgresearchgate.netresearchgate.net These studies reveal relatively small energetic differences between key conformers and provide insights into the mechanisms of this pH-dependent interconversion. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. These models can then be used to virtually screen large databases of compounds to identify potential novel ligands.
Pharmacophore modeling has been employed in the search for novel HMG-CoA reductase inhibitors. researchgate.net In such studies, pharmacophore models of HMG-CoA reductase inhibitors are generated and validated, and fluvastatin is often used as a reference drug to evaluate the effectiveness of the screening process. researchgate.net Hit compounds identified through pharmacophore screening are then typically subjected to molecular docking and MD simulations for further validation. researchgate.net
Pharmacophore modeling has also been applied to identify the feature sets necessary for statin binding to other targets, such as VEGFR2 and VEGFR3. semanticscholar.org These studies aim to define the chemical characteristics required for interaction with these receptors.
In the discovery of inhibitors for the human proton-coupled small peptide carrier (hPEPT1), a pharmacophore-based approach was taken. drugbank.com Virtual screening using this pharmacophore model identified fluvastatin as a compound that could inhibit hPEPT1, demonstrating the utility of this approach in identifying unexpected interactions. drugbank.com
Virtual screening, whether pharmacophore-based or structure-based (docking), is a widely used computational technique in drug discovery to efficiently search large chemical libraries for potential drug candidates. mdpi.comnih.govmdpi.comwikipedia.orgeurekaselect.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that develops predictive models correlating the biological activity of a series of compounds with their structural and physicochemical properties. QSAR aims to identify the key structural features that influence biological activity and predict the activity of new, untested compounds.
QSAR studies have been conducted on HMG-CoA reductase inhibitors, including fluvastatin, to understand the relationship between their molecular structures and inhibitory potency. smolecule.comnih.gov These studies contribute to the development of models that can predict the activity of potential new inhibitors. nih.gov
QSAR analysis has also been applied to investigate the interaction of statins, including fluvastatin, with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are involved in drug metabolism. researchgate.nettandfonline.comnih.govplos.org These studies highlight the importance of physicochemical properties, such as lipophilicity, in influencing these interactions. tandfonline.com For instance, the distribution coefficient (D) at pH 7 is used in QSAR analysis for statins due to the effect of compound ionization. tandfonline.com
In a study investigating the effect of dietary flavonoids on CYP2C activity and the oral bioavailability of fluvastatin, QSAR analysis was used to identify the structural features of flavonoids important for CYP2C inhibition. nih.gov This demonstrates how QSAR can be used to understand drug-drug or drug-compound interactions.
QSAR models have also been developed for predicting other biological activities, such as androgen receptor antagonism, and fluvastatin has been included in such analyses.
Identification of Key Structural Features for Biological Activity
QSAR analysis helps in identifying specific structural features within the fluvastatin molecule, or within series of related compounds, that are crucial for their biological activity (e.g., HMG-CoA reductase inhibition) or interactions with other proteins. By correlating variations in chemical structure with observed biological effects, QSAR models can pinpoint the molecular descriptors (e.g., electronic, steric, hydrophobic properties) that significantly contribute to the activity.
For HMG-CoA reductase inhibition, while detailed QSAR models specific to fluvastatin's structural features are not explicitly detailed in the provided snippets, the general principle of statin QSAR involves relating structural variations to their inhibitory potency against the enzyme. nih.gov The HMG-like moiety of statins, which mimics the natural substrate, is known to bind to catalytic residues in the active site. nih.gov
In the context of CYP2C inhibition by flavonoids, SAR analysis indicated that the presence of a 2,3-double bond in the C ring, hydroxylation at specific positions (5, 6, and 7), and glycosylation had important effects on flavonoid-CYP2C interactions. nih.gov While this is not directly about fluvastatin's structural features for its primary activity, it illustrates how SAR is used to identify key structural determinants for interaction with metabolic enzymes that affect fluvastatin's bioavailability.
Investigation of Enantiospecificity in Biological Interactions (e.g., CYP Inhibition, PXR Activation)
The enantiospecificity of Fluvastatin's interactions with biological targets, particularly drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes and nuclear receptors such as PXR, is a crucial area of study. Computational approaches, such as molecular docking and dynamics simulations, can provide detailed information on how each enantiomer binds to the active sites of these proteins.
Studies have shown that variability in pharmacokinetic genes, including CYP2C9 and SLCO1B1, can enantiospecifically affect Fluvastatin exposure. Specifically, CYP2C93 and CYP2C92 variants have been associated with increased area under the plasma concentration-time curve (AUC) for both Fluvastatin enantiomers. nih.gov. The SLCO1B1 c.521T>C variant has an enantiospecific effect, increasing the AUC of the active (3R,5S)-fluvastatin. nih.gov. Furthermore, candidate gene analysis suggests that SLCO2B1 variants may affect the exposure of the (3S,5R)-fluvastatin enantiomer. nih.gov.
While direct computational studies specifically detailing the enantiospecific binding of Fluvastatin to CYPs or PXR were not extensively found in the provided search results, the observed enantiospecific pharmacokinetic effects strongly imply differential interactions at the molecular level. Computational modeling could be used to predict and visualize these differences in binding poses and energies within the active sites of these proteins for each enantiomer.
Research indicates that Fluvastatin, along with other statins like atorvastatin (B1662188), simvastatin (B1681759), and lovastatin (B1675250), can act as PXR activators in in vitro studies. frontiersin.org. The potency and efficacy of individual optical isomers in influencing the basal and ligand-inducible transcriptional activity of PXR can vary. researchgate.net. Computational studies, such as molecular docking, can help to understand the binding interactions of Fluvastatin enantiomers with the PXR ligand-binding domain, potentially explaining these observed differences in activation.
Q & A
Q. What is the primary mechanism by which fluvastatin modulates HDL-C levels in patients with dyslipidemia?
Fluvastatin increases HDL-C by inhibiting hepatic lipase activity, which reduces triglyceridation of HDL particles and slows their clearance. This effect is pronounced in patients with low baseline HDL-C, such as those with diabetes or mixed dyslipidemia . Analytical methods to confirm this include measuring HDL subspecies (e.g., HDL2) via ultracentrifugation or nuclear magnetic resonance spectroscopy, as described in studies linking hepatic lipase inhibition to HDL remodeling .
Q. How can researchers validate the purity of fluvastatin sodium in pharmaceutical formulations?
Use reversed-phase HPLC with a C18 column (e.g., 4.6 mm × 10 cm L1 column), a mobile phase of acetonitrile-phosphate buffer (pH 7.0), and UV detection at 235 nm. System suitability requires ≤2.0% RSD for peak responses and resolution ≥2.0 between fluvastatin and its anti-isomer. Quantify impurities against USP reference standards .
Q. What are the key outcomes in designing a clinical trial to assess fluvastatin’s efficacy post-PCI?
Primary outcomes should include MACE (major adverse cardiac events: cardiac death, nonfatal MI, reintervention). Secondary outcomes: LDL-C reduction, HDL-C changes, and safety markers (e.g., creatine kinase). Follow-up should extend ≥3 years to capture delayed events, as demonstrated in the LIPS trial .
Advanced Research Questions
Q. How should researchers address contradictions in HDL-C elevation data across fluvastatin studies?
Conduct subgroup analyses stratified by baseline HDL-C levels, hepatic lipase activity, and metabolic profiles. For example, HDL-C increases are more significant in patients with CETP B1B1 mutations or diabetes, where hepatic lipase activity is elevated. Control for selection bias by randomizing participants with matched baseline HDL-C levels .
Q. What experimental design minimizes confounding in studies of fluvastatin’s pleiotropic effects (e.g., anti-inflammatory properties)?
Use a double-blind, placebo-controlled trial with pre-specified biomarkers (e.g., CRP, IL-6) and standardized assays. Include a run-in period to stabilize lipid levels, ensuring observed effects are independent of LDL-C reduction. Stratify randomization by inflammatory markers at baseline .
Q. How can pharmacokinetic variability in fluvastatin metabolism be accounted for in pediatric or geriatric populations?
Employ population pharmacokinetic modeling (e.g., NONMEM) to assess covariates like CYP2C9 polymorphism, age-related hepatic function, and drug interactions. Collect dense plasma samples at 0.5, 1, 2, 4, 8, and 12 hours post-dose to characterize absorption phases .
Q. What statistical methods are optimal for analyzing fluvastatin’s dose-response relationship in heterogeneous cohorts?
Use mixed-effects models to handle repeated measures and covariates (e.g., baseline LDL-C, comorbidities). For non-linear relationships, apply spline regression or AUC analysis. Validate findings with bootstrapping to assess robustness in small subgroups (e.g., diabetics) .
Q. How do researchers reconcile fluvastatin’s differential efficacy in multivessel disease versus single-vessel disease patients?
Perform prespecified interaction tests in randomized trials. Adjust for lesion complexity (SYNTAX score) and plaque characteristics (IVUS imaging). Mechanistic studies should compare fluvastatin’s impact on endothelial function in different vascular beds using flow-mediated dilation assays .
Q. What methodologies detect fluvastatin’s impact on lipoprotein subfractions (e.g., sdLDL, HDL2)?
Use gradient gel electrophoresis or ion mobility to quantify LDL/HDL subclasses. In the LIPS trial, fluvastatin reduced sdLDL (LDL-5/6) by 15–20% and increased HDL2 by 8–12%. Pair these assays with apolipoprotein profiling (e.g., apoB/apoA-I ratios) for comprehensive analysis .
Q. How should long-term safety monitoring be structured in fluvastatin trials?
Include annual hepatic function tests, quarterly CK measurements, and adjudicated endpoints for rhabdomyolysis. For carcinogenicity risk, use meta-analyses of pooled trial data with ≥10-year follow-up. Report adverse events per MedDRA terminology and adjust for competing risks in survival analyses .
Methodological Guidance
- Clinical Trials : Follow CONSORT guidelines for randomization, blinding, and endpoint adjudication. Reference ICH GCP standards for informed consent and data integrity .
- Laboratory Analysis : Calibrate HPLC systems daily using USP-grade fluvastatin sodium. Validate impurity detection limits (e.g., ≤0.1% for genotoxic impurities) per ICH Q3A/B .
- Data Interpretation : Use sensitivity analyses to test robustness against missing data. Predefine subgroup hypotheses to avoid Type I error inflation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
